4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid is a substituted phenylboronic acid derivative incorporating a pyrrolidine ring within its structure. While no direct information regarding its source or classification was found in the provided literature, its presence as a key component in various research applications highlights its significance. Notably, it plays a crucial role as a building block in the synthesis of complex molecules with potential biological activity. []
4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid is a boronic acid derivative that features a phenyl group attached to a propoxy chain, which in turn is connected to a pyrrolidine moiety. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly as a building block for the synthesis of biologically active compounds.
This compound can be classified within the category of organoboron compounds, specifically as a phenylboronic acid derivative. Organoboron compounds are widely utilized in organic synthesis and medicinal chemistry due to their unique reactivity and ability to form covalent bonds with various biomolecules. The specific structure of 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid suggests potential applications in targeted drug delivery and enzyme inhibition.
The synthesis of 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid typically involves several key steps:
4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid can participate in several chemical reactions:
These reactions highlight the versatility of boronic acids in synthetic organic chemistry.
The mechanism by which 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid exerts its effects typically involves:
Data from studies indicate that modifications to the pyrrolidine or phenyl groups can significantly affect binding affinity and selectivity towards target enzymes.
Relevant analyses such as NMR spectroscopy confirm the structural integrity and purity of synthesized samples .
4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid has several potential applications:
The boronic acid derivative 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic acid (CAS No. 1003028-33-8) emerged in the early 21st century as synthetic methodologies for aryl boronic acids advanced. Its first reported synthesis likely occurred between 2000–2010, coinciding with increased interest in boronic acid-containing compounds following the FDA approval of bortezomib in 2003 [8]. The compound features a hybrid molecular architecture combining a phenylboronic acid moiety with a pyrrolidine-containing propoxy linker. This design leverages the unique properties of boronic acids—including their capacity for reversible diol binding and role as enzyme inhibitors—while the pyrrolidine group enhances solubility and provides a secondary amine for salt formation or further derivatization [1] [9].
The initial synthetic routes likely employed Miyaura borylation techniques, where a halogenated precursor (e.g., 1-bromo-4-(3-(pyrrolidin-1-yl)propoxy)benzene) undergoes palladium-catalyzed reaction with bis(pinacolato)diboron, followed by acidic hydrolysis. Alternative approaches may involve lithium-halogen exchange followed by quenching with borate esters [8]. The compound’s structural novelty lies in its dual-functionality: the boronic acid group acts as a hydrogen bond donor/acceptor and electrophile, while the tertiary amine in the pyrrolidine ring confers basicity, influencing the compound’s physicochemical behavior and cellular uptake [2] [8].
Table 1: Key Characteristics of 4-(3-(Pyrrolidin-1-yl)propoxy)phenylboronic Acid
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry Number | 1003028-33-8 | [1] [9] |
Molecular Formula | C₁₃H₂₀BNO₃ | [1] [2] |
Molecular Weight | 249.11 g/mol | [1] [9] |
SMILES Notation | OB(O)C1=CC=C(OCCCN2CCCC2)C=C1 | [9] |
Purity Specifications | ≥95% (HPLC) | [9] |
Storage Conditions | 2–8°C (desiccated) | [9] |
This compound exemplifies the strategic integration of boronic acids into bioactive molecules to modulate pharmacokinetics and target engagement. Recent studies highlight three key academic applications:
A. Drug Delivery Systems
The compound’s boronic acid moiety enables its use in pH-responsive nanocarriers. Researchers modified PLGA (poly(lactic-co-glycolic acid)) nanoparticles with structurally similar 4-carboxyphenylboronic acid to create tumor-targeted delivery systems. These nanoparticles exploited the boronic acid’s affinity for sialic acid residues overexpressed on cancer cells, enhancing cellular uptake. When loaded with sorafenib and simvastatin, the boronic acid-functionalized particles demonstrated:
Table 2: Boronic Acid-Functionalized Nanoparticles in Oncology
Parameter | CPBA-PLGA(SOR+SIM)-NPs | Unmodified PLGA |
---|---|---|
Particle Size (nm) | 213.1 ± 10.9 | Comparable |
Zeta Potential (mV) | -22.9 ± 3.2 | Less negative |
IC₅₀ Reduction (vs. free drugs) | 2.51–16.71-fold | ≤ 2-fold |
Tumor Volume Reduction | 9.17-fold vs. control | 1.63-fold vs. control |
B. Receptor-Targeted Therapeutics
The pyrrolidine subunit provides a conformational constraint beneficial for receptor antagonism. Analogous pyrrolidine-containing structures (e.g., 1-(4-aminophenyl)-pyrrolidin-3-yl-amines) exhibit potent bioactivity as melanin-concentrating hormone receptor-1 (MCH-R1) antagonists (Ki = 2.3 nM). The tertiary amine engages in salt bridges with aspartate/glutamate residues in GPCR binding pockets, while the boronic acid’s potential for forming reversible covalent bonds with serine or threonine offers a mechanism for prolonged receptor occupancy [6].
C. Ion Channel Modulation
Structurally simple phenylboronic acids demonstrate voltage-gated potassium channel (KCNQ1/KCNE1) activation at millimolar concentrations. Though not directly tested on 4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid, the established mechanism involves boronic acids shifting voltage sensitivity toward negative potentials and interacting with the permeation pathway. The pyrrolidine-propoxy extension may enhance membrane partitioning, potentially lowering effective concentrations required for channel modulation [7].
D. Synthetic Versatility
The compound serves as a multifunctional building block in:
Table 3: Structure-Activity Relationships in Boronic Acid Derivatives
Structural Feature | Pharmacological Contribution | Example Application |
---|---|---|
Boronic Acid (Aryl-) | • pH-dependent charge switching | Tumor-targeted drug delivery [4] |
• Diol complexation | Saccharide sensing | |
• Proteasome inhibition | Anticancer activity [8] | |
Pyrrolidine (Tertiary amine) | • Enhanced membrane permeability | GPCR antagonists [6] |
• Conformational restraint | Ion channel modulators [7] | |
Propoxy Linker • Distance optimization between pharmacophores | Bioisostere development |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7